Aqueous Solubility: Potassium Salt vs. Free Acid – Class-Level Inference
The potassium salt of (2-methyl-1,3-thiazol-4-yl)acetic acid is anticipated to exhibit substantially higher aqueous solubility than the free acid. While no direct solubility measurement for this specific compound was identified in the open literature, the class-level principle is well-established: carboxylic acids with more than six carbon atoms are often only slightly soluble in water, whereas their alkali metal salts are frequently highly water-soluble [1]. Furthermore, systematic studies on dicarboxylic acid potassium salts demonstrate that potassium carboxylates are generally more soluble than their parent acids [2]. For the free acid, the measured melting point of 125–126 °C and absence of reported aqueous solubility data are consistent with a hydrophobic crystalline solid. The potassium salt, by contrast, is supplied as a freely flowing solid with storage at ambient conditions , consistent with non-hygroscopic ionic character and improved solvation properties.
| Evidence Dimension | Aqueous solubility (qualitative expectation) |
|---|---|
| Target Compound Data | Soluble in water and polar organic solvents (inferred from ionic carboxylate structure) [1][2] |
| Comparator Or Baseline | 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid (free acid); melting point 125–126 °C ; hydrophobic crystalline solid with poor aqueous solubility typical of heterocyclic carboxylic acids. |
| Quantified Difference | Not quantified for this specific compound; class-level data for potassium carboxylates indicate solubility enhancement vs. free acids, with some examples showing >50-fold increase [2]. |
| Conditions | Class-level inference from carboxylate salt solubility principles; temperature- and pH-dependent. |
Why This Matters
For applications requiring aqueous-phase reactions (e.g., bioconjugation, enzymatic assays, or pH-neutral coupling), the potassium salt's pre-ionized state eliminates the need for base addition, reducing reaction complexity and improving reproducibility.
- [1] McMurry, J. (2016) Organic Chemistry, 9th Edition, Cengage Learning, Section 20.3 (Acidity of Carboxylic Acids). Principle: 'Carboxylic acids with more than six carbons are only slightly soluble in water, but the alkali metal salts of carboxylic acids are often highly water-soluble.' View Source
- [2] Zhu, Y., et al. (2021) 'Phase diagrams of aqueous solutions of the potassium salts of malonic, succinic, and glutaric acids', Journal of Chemical Thermodynamics, 155, 106369. doi:10.1016/j.jct.2020.106369. Key finding: 'In general, the potassium salts of carboxylic acids studied here are at least as soluble as their sodium salt analogs, and generally more soluble than the parent acids.' View Source
